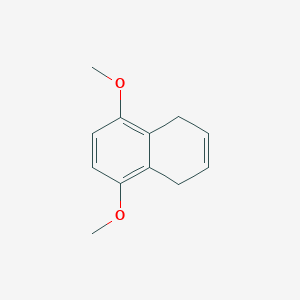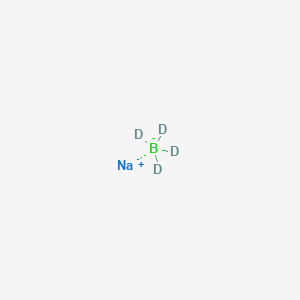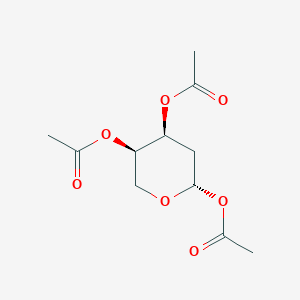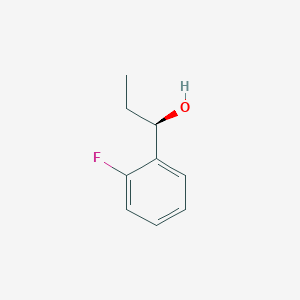
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is an organic compound characterized by the presence of a benzenemethanol core with an alpha-ethyl and 2-fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene, ethyl bromide, and fluorine sources.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Stepwise Synthesis: The process may involve multiple steps, including halogenation, alkylation, and reduction reactions to introduce the ethyl and fluoro substituents at the desired positions on the benzenemethanol core.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced analytical techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethylbenzene derivatives.
Scientific Research Applications
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro substituent can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-ethyl-2-chloro-: Similar structure but with a chloro substituent instead of fluoro.
Benzenemethanol, alpha-ethyl-2-bromo-: Contains a bromo substituent.
Benzenemethanol, alpha-ethyl-2-iodo-: Features an iodo substituent.
Uniqueness
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaR)- (9CI) is unique due to the presence of the fluoro substituent, which can significantly alter its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance metabolic stability and improve the compound’s pharmacokinetic profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-1-(2-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENMZBHIHBHPB-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156712-37-7 |
Source


|
| Record name | (1R)-1-(2-fluorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
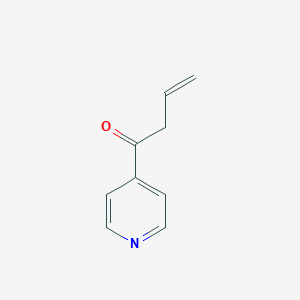
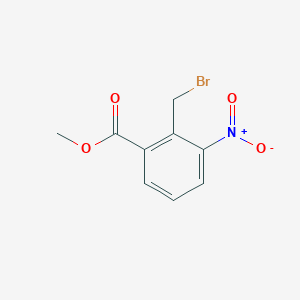
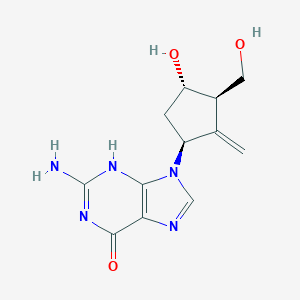

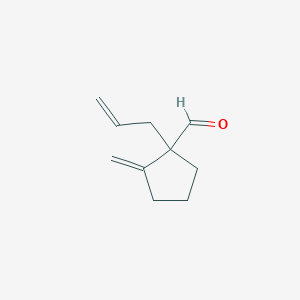

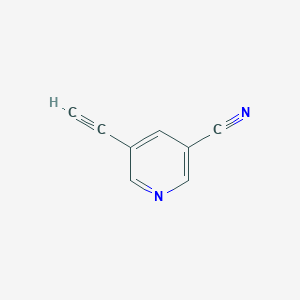
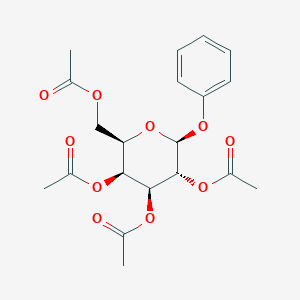
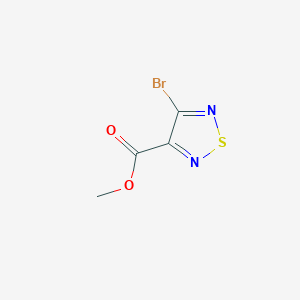

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
